molecular formula C23H19ClN6O3 B11271155 N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B11271155
M. Wt: 462.9 g/mol
InChI Key: GHQVHXNLUBWTRU-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[73002,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements

Properties

Molecular Formula

C23H19ClN6O3

Molecular Weight

462.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H19ClN6O3/c1-33-18-8-4-16(5-9-18)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-15-2-6-17(24)7-3-15/h2-12H,13-14H2,1H3,(H,25,31)

InChI Key

GHQVHXNLUBWTRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl)C3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 4-chlorophenylmethyl intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile under basic conditions.

    Construction of the pentazatricyclic core: This step requires the cyclization of a precursor containing the necessary functional groups, often facilitated by a catalyst or under specific temperature and pressure conditions.

    Coupling of the intermediates: The final step involves the coupling of the 4-chlorophenylmethyl intermediate with the pentazatricyclic core, typically under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is unique due to its complex structure, which includes multiple aromatic rings and heterocyclic elements. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pentazatricyclo framework characterized by multiple nitrogen atoms and a unique arrangement that may contribute to its biological activity. The presence of chlorophenyl and methoxyphenyl groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂
Molecular Weight345.81 g/mol
CAS Number141694-36-2

Preliminary studies indicate that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : The compound might alter the expression of genes associated with various cellular functions.

Case Studies and Research Findings

  • Neuroprotective Activity : A study on related compounds demonstrated significant neuroprotective effects in models of ischemia. For instance, derivatives with similar structural motifs prolonged survival times in mice subjected to acute cerebral ischemia and reduced mortality rates significantly (p < 0.05) .
  • Anticancer Potential : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group is hypothesized to enhance these effects by increasing lipophilicity and facilitating cellular uptake .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against a range of pathogens, suggesting that modifications to the core structure could yield potent antimicrobial agents .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies may include:

  • Molecular Docking Studies : To predict binding affinities and orientations with target proteins.
  • In Vitro Assays : To assess biological activity against specific cell lines or microbial strains.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pentazatricyclo Core : This step may involve cyclization reactions using suitable precursors.
  • Introduction of Functional Groups : Chlorophenyl and methoxy groups can be introduced through nucleophilic substitution reactions.
  • Final Acetylation : The acetamide group is added in the final step to complete the synthesis.

Optimizing reaction conditions is essential for enhancing yield and purity.

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